molecular formula C15H13N3O4S B11400008 N-[4-(1,2-benzoxazol-3-ylsulfamoyl)phenyl]acetamide

N-[4-(1,2-benzoxazol-3-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11400008
M. Wt: 331.3 g/mol
InChI Key: SFYCKZXJOHEOTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with 1,2-benzoxazole-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-{4-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE include other sulfonamide derivatives and benzoxazole-containing compounds. Examples include:

    Sulfamethoxazole: A sulfonamide antibiotic with a similar structural framework.

    Benzoxazole derivatives: Compounds containing the benzoxazole moiety with various functional groups.

Uniqueness

N-{4-[(1,2-BENZOXAZOL-3-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

N-[4-(1,2-benzoxazol-3-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C15H13N3O4S/c1-10(19)16-11-6-8-12(9-7-11)23(20,21)18-15-13-4-2-3-5-14(13)22-17-15/h2-9H,1H3,(H,16,19)(H,17,18)

InChI Key

SFYCKZXJOHEOTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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